molecular formula C7H10O2 B8253817 (3S)-3-methylcyclohexane-1,2-dione

(3S)-3-methylcyclohexane-1,2-dione

Cat. No.: B8253817
M. Wt: 126.15 g/mol
InChI Key: JDXJKLGWPNXSHL-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S)-3-Methylcyclohexane-1,2-dione is an organic compound with a unique structure characterized by a cyclohexane ring substituted with a methyl group at the third carbon and two ketone groups at the first and second carbons

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3S)-3-methylcyclohexane-1,2-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the oxidation of (3S)-3-methylcyclohexanol using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction is carried out in an acidic medium to facilitate the formation of the diketone structure.

Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product. Catalysts and optimized reaction parameters are employed to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: (3S)-3-Methylcyclohexane-1,2-dione undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the diketone to the corresponding diol.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbons, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide in acidic medium.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Grignard reagents, organolithium compounds.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Diols.

    Substitution: Various substituted cyclohexane derivatives.

Scientific Research Applications

(3S)-3-Methylcyclohexane-1,2-dione has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biological pathways and enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (3S)-3-methylcyclohexane-1,2-dione involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may inhibit certain enzymes by forming covalent bonds with active site residues, thereby modulating biochemical pathways.

Comparison with Similar Compounds

    Cyclohexane-1,2-dione: Lacks the methyl group at the third carbon, resulting in different reactivity and properties.

    (3R)-3-Methylcyclohexane-1,2-dione: The enantiomer of (3S)-3-methylcyclohexane-1,2-dione, with different stereochemistry and potentially different biological activity.

Uniqueness: this compound is unique due to its specific stereochemistry, which can influence its reactivity and interactions with biological molecules. The presence of the methyl group at the third carbon also distinguishes it from other cyclohexane-1,2-dione derivatives, potentially leading to unique chemical and biological properties.

Properties

IUPAC Name

(3S)-3-methylcyclohexane-1,2-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O2/c1-5-3-2-4-6(8)7(5)9/h5H,2-4H2,1H3/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDXJKLGWPNXSHL-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(=O)C1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CCCC(=O)C1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.